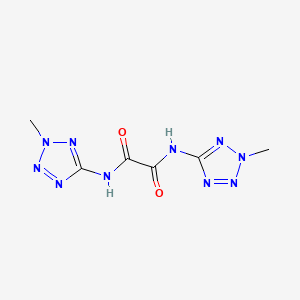
N,N'-bis(2-methyltetrazol-5-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2-methyltetrazol-5-yl)oxamide is a compound that features two tetrazole rings attached to an oxamide backbone. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including pharmaceuticals, agriculture, and materials science . The incorporation of tetrazole rings into the oxamide structure enhances the compound’s stability and reactivity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methyltetrazol-5-yl)oxamide typically involves the cycloaddition of nitriles and azides to form the tetrazole rings, followed by their attachment to the oxamide backbone. One common method involves the use of sodium azide and a nitrile precursor in the presence of a catalyst such as zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the tetrazole rings.
Industrial Production Methods
Industrial production of N,N’-bis(2-methyltetrazol-5-yl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(2-methyltetrazol-5-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole rings are resistant to oxidation, even with strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The tetrazole rings can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole rings .
Applications De Recherche Scientifique
N,N’-bis(2-methyltetrazol-5-yl)oxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N’-bis(2-methyltetrazol-5-yl)oxamide involves its interaction with molecular targets through the tetrazole rings. These rings can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s stability and resistance to oxidation make it a valuable component in high-energy materials, where it can contribute to the controlled release of energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with high nitrogen content and energetic properties.
5-aminotetrazole: A precursor for various tetrazole derivatives and used in the synthesis of high-nitrogen compounds.
Uniqueness
N,N’-bis(2-methyltetrazol-5-yl)oxamide is unique due to its dual tetrazole rings attached to an oxamide backbone, which enhances its stability and reactivity. This structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
N,N'-bis(2-methyltetrazol-5-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N10O2/c1-15-11-5(9-13-15)7-3(17)4(18)8-6-10-14-16(2)12-6/h1-2H3,(H,7,11,17)(H,8,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJJSKPFHKHVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C(=O)NC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
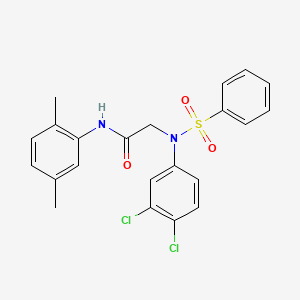
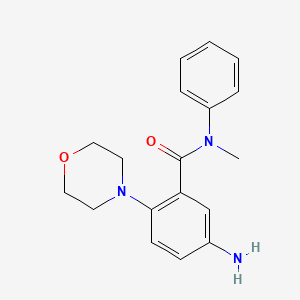
![N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine](/img/structure/B5059563.png)
![2-hydroxy-5-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5059564.png)
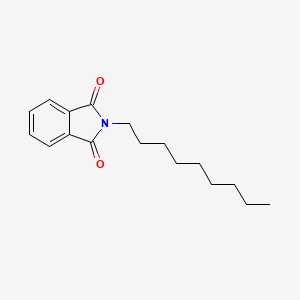
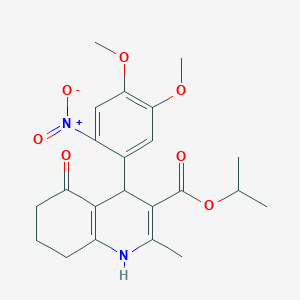
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B5059590.png)
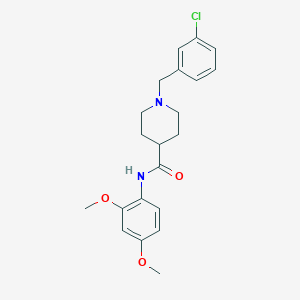
![4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B5059606.png)
![N-(3-chlorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)
![ethyl 2-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5059616.png)
![N~2~-(4-fluorobenzyl)-N-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide](/img/structure/B5059624.png)
